N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide
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Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes the conditions required for these reactions and the products formed .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .Mechanism of Action
Target of Action
The compound N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a derivative of the 1,3,4-oxadiazole ring system . This class of compounds has been found to exhibit a wide range of pharmacological activities, including antitubercular activity . The primary targets of this compound are likely to be the cell lines of Mycobacterium tuberculosis .
Mode of Action
The mode of action of this compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction with its targets leads to the inhibition of M. tuberculosis cell growth .
Biochemical Pathways
tuberculosis, leading to the inhibition of its growth .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis cell growth . This makes it a potential candidate for the development of novel antitubercular agents .
Safety and Hazards
properties
IUPAC Name |
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-14-8-4-7-13(11-14)16-20-21-17(23-16)19-15(22)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHVGHXBRUOEOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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